

Kallikrein 14 (KLK14) Expression in Normal Human Tissues: A Technical Guide

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This technical guide provides an in-depth overview of Kallikrein 14 (KLK14) expression in normal human tissues. It is designed to be a comprehensive resource, detailing quantitative expression levels, the experimental protocols used for their determination, and the known signaling pathways involving this intriguing serine protease.

Introduction to Kallikrein 14

Kallikrein 14, also known as KLK14, is a member of the human kallikrein-related peptidase family, a group of fifteen serine proteases with diverse physiological and pathological roles. The KLK genes are clustered on chromosome 19q13.4. KLK14 is expressed in a variety of tissues and is involved in several biological processes, including epidermal desquamation and seminal clot liquefaction. Dysregulation of KLK14 expression has been implicated in various cancers, making it a subject of intense research for its potential as a biomarker and therapeutic target. This guide focuses on its expression profile in healthy human tissues, providing a baseline for further investigation.

Quantitative Expression of KLK14 in Normal Human Tissues

The expression of KLK14 has been quantified at both the mRNA and protein levels in a range of normal human tissues. The following tables summarize the available quantitative data,



offering a comparative look at KLK14 abundance across different anatomical sites.

Protein Expression

The concentration of KLK14 protein in various normal adult human tissue extracts has been determined by a specific noncompetitive immunoassay. The data presented below is derived from a study by Borgono et al. (2007), where tissue extracts were analyzed for KLK14 content, and the results were normalized to the total protein concentration.



Tissue	Mean KLK14 Concentration (ng/g of total protein)
Skin	245
Breast	224
Prostate	131
Axillary Lymph Nodes	62.8
Medulla Oblongata	45.3
Spinal Cord	38.9
Cerebellum	35.1
Thyroid Gland	29.5
Frontal Lobe	28.7
Uterus	24.6
Ovary	23.1
Kidney	21.9
Small Intestine	18.4
Colon	17.6
Placenta	15.2
Spleen	12.9
Pancreas	11.8
Skeletal Muscle	10.5

Data sourced from Borgono et al., J Biol Chem, 2007.

mRNA Expression

Quantitative real-time reverse transcription PCR (qRT-PCR) has been employed to measure the relative abundance of KLK14 mRNA in normal tissues. While a comprehensive dataset



across all normal human tissues is not readily available in a single study, several publications have reported KLK14 mRNA levels in specific tissues, often in comparison to cancerous counterparts.

For instance, studies on breast and prostate tissues have provided insights into the baseline expression in their normal states. In a study of breast tissue, KLK14 mRNA was readily detectable in normal breast tissue, with a mean expression that served as a baseline for comparison with cancerous tissue[1]. Similarly, in the prostate, normal tissue expresses KLK14 mRNA at a mean level of 14.2 arbitrary units, which is significantly lower than in cancerous tissue.

It is important to note that KLK14 expression can be regulated by steroid hormones, which may contribute to the observed differences in expression levels among endocrine-related tissues.[2]

Experimental Protocols

This section details the methodologies for the key experiments cited in the quantification of KLK14 expression.

Preparation of Tissue Extracts for Immunoassay

This protocol is based on the methods described for the quantification of KLK14 protein in tissue extracts.

- a. Tissue Homogenization:
- Fresh-frozen human tissue samples are weighed and minced on ice.
- For every 10 mg of tissue, 500 μL of a lysis buffer is added. A suitable lysis buffer, such as RIPA buffer supplemented with a protease inhibitor cocktail, should be used to prevent protein degradation.[3][4]
- The tissue is homogenized using a mechanical homogenizer until a uniform consistency is achieved.
- The homogenate is then incubated on ice for 30 minutes with gentle agitation to ensure complete lysis.[4]



- b. Centrifugation and Supernatant Collection:
- The tissue homogenate is centrifuged at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.[5]
- The resulting supernatant, containing the soluble proteins, is carefully collected.
- c. Protein Concentration Determination:
- The total protein concentration of the supernatant is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
- Samples are then stored at -80°C until use in the immunoassay.

KLK14 Noncompetitive Immunoassay

The following protocol outlines a noncompetitive ELISA for the quantification of KLK14 protein. [2]

- a. Plate Coating:
- A 96-well polystyrene microtiter plate is coated with a KLK14-specific monoclonal antibody at a concentration of 500 ng per well in a coating buffer (e.g., 50 mmol/L Tris, 0.05% sodium azide, pH 7.8).
- The plate is incubated overnight at room temperature.
- b. Blocking:
- The plate is washed three times with a washing buffer (e.g., 50 mmol/L Tris, 150 mmol/L NaCl, 0.05% Tween 20, pH 7.8).
- The remaining protein-binding sites are blocked by adding a blocking buffer (e.g., 10 g/L bovine serum albumin in wash buffer) and incubating for 1 hour at room temperature.
- c. Sample and Standard Incubation:
- The plate is washed again as described above.



- KLK14 standards and the prepared tissue extracts are added to the wells and incubated for 2 hours at room temperature with shaking.
- d. Detection Antibody Incubation:
- After washing, a biotinylated polyclonal anti-KLK14 antibody is added to each well and incubated for 1 hour at room temperature.
- e. Enzyme Conjugate and Substrate Addition:
- The plate is washed, and an alkaline phosphatase-conjugated streptavidin is added, followed by a 15-minute incubation.
- After a final wash, a substrate solution (e.g., diflunisal phosphate) is added, and the plate is incubated for 10 minutes.
- f. Signal Detection:
- A developing solution (e.g., a terbium chloride and EDTA solution) is added to each well.
- The fluorescence is measured using a time-resolved fluorometer. The concentration of KLK14 in the samples is determined by interpolating from the standard curve.

Quantitative Real-Time RT-PCR (qRT-PCR) for KLK14 mRNA

This protocol provides a general framework for the quantification of KLK14 mRNA from tissue samples.

- a. RNA Extraction:
- Total RNA is extracted from fresh-frozen tissue samples using a suitable method, such as a TRIzol-based protocol or a commercial RNA extraction kit.
- The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.
- b. Reverse Transcription:



 First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

c. Real-Time PCR:

- The real-time PCR reaction is set up using a master mix containing a fluorescent dye (e.g., SYBR Green) or a probe-based chemistry, along with KLK14-specific forward and reverse primers.
- The reaction is performed in a real-time PCR thermal cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[6]
- A melt curve analysis is performed at the end of the run to verify the specificity of the amplified product.

d. Data Analysis:

- The relative expression of KLK14 mRNA is calculated using the comparative Ct (ΔΔCt) method.
- The expression levels are normalized to one or more stable reference genes (e.g., GAPDH, ACTB).

Signaling Pathways Involving KLK14

KLK14 is a serine protease, and its primary function is to cleave other proteins. One of the most well-characterized signaling pathways initiated by KLK14 is the activation of Protease-Activated Receptor 2 (PAR2).[7][8][9]

KLK14-Mediated Activation of PAR2

PARs are a family of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor.[7][10]

The diagram below illustrates the activation of PAR2 by KLK14 and the subsequent downstream signaling events.





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KLK14-mediated activation of the PAR2 signaling pathway.

Upon cleavage by KLK14, PAR2 undergoes a conformational change, leading to the activation of intracellular G proteins, primarily Gq/11. This initiates a signaling cascade involving:

- Phospholipase C (PLC) activation: Gq/11 activates PLC, which then hydrolyzes
 phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and
 diacylglycerol (DAG).[11]
- Calcium mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.
- Protein Kinase C (PKC) activation: Both DAG and increased intracellular Ca²⁺ levels activate PKC.[12]
- Mitogen-Activated Protein Kinase (MAPK) pathway: Activated PKC can then trigger the MAPK signaling cascade, leading to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2]
- Transcription factor activation: The MAPK pathway, in turn, can activate various transcription factors, such as NF-kB and AP-1, which regulate the expression of genes involved in inflammation, cell proliferation, and other cellular responses.[11]

The activation of PAR2 by KLK14 has been shown to play a role in skin inflammation and has been implicated in the proliferation of colon cancer cells.[2][13]



Conclusion

This technical guide provides a foundational understanding of KLK14 expression in normal human tissues. The quantitative data presented in the tables offer a valuable reference for researchers. The detailed experimental protocols serve as a guide for designing and executing studies on KLK14, and the elucidation of the KLK14-PAR2 signaling pathway provides a framework for understanding its functional roles. Further research is warranted to expand the quantitative expression data across a broader range of normal tissues and to fully unravel the complex roles of KLK14 in human physiology and disease.

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